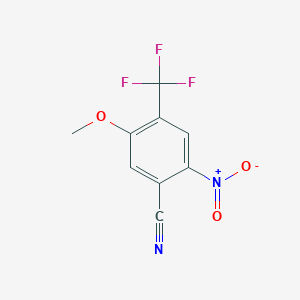

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H5F3N2O3 |

|---|---|

Molecular Weight |

246.14 g/mol |

IUPAC Name |

5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3 |

InChI Key |

RXYAHYBNENGCBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nitration Strategies

Nitration is typically performed early in the synthesis to leverage the methoxy group’s directing influence. A representative route begins with 3-methoxy-4-(trifluoromethyl)benzene (I ), which undergoes nitration to yield 2-nitro-3-methoxy-4-(trifluoromethyl)benzene (II ).

Conditions :

Mechanistic Insight :

The methoxy group directs nitronium ion (NO₂⁺) attack to the ortho position (C2), while the CF₃ group’s meta-directing effect is suppressed due to its lower activating power compared to OCH₃.

Trifluoromethylation Methods

Introducing the CF₃ group poses challenges due to its strong electron-withdrawing nature. Two approaches are prevalent:

a) Direct Trifluoromethylation

Using 3-methoxybenzaldehyde (III ) as a starting material, the CF₃ group is installed via the Ruppert-Prakash reagent (TMSCF₃) under BF₃·OEt₂ catalysis:

Conditions :

b) Halogen Exchange

An alternative route involves halogenation followed by CF₃ substitution. For example, 4-bromo-3-methoxybenzene (V ) reacts with CF₃Cu in dimethylformamide (DMF) at 120°C:

Cyanation Techniques

The nitrile group is introduced via nucleophilic aromatic substitution (NAS) or Sandmeyer reaction.

a) NAS Using CuCN

Bromination of II at position 1 (ortho to nitro) yields 1-bromo-2-nitro-3-methoxy-4-(trifluoromethyl)benzene (VI ), which reacts with CuCN in DMF at 150°C:

b) Sandmeyer Reaction

Diazotization of 2-nitro-3-methoxy-4-(trifluoromethyl)aniline (VIII ) followed by treatment with NaCN and CuCN provides an alternative pathway:

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Nitration | Trifluoromethylation | Cyanation |

|---|---|---|---|

| Optimal Solvent | H₂SO₄/HNO₃ | DCM/DMF | DMF |

| Temperature | 0–5°C | −78°C to RT | 150°C |

| Catalyst | None | BF₃·OEt₂ | CuCN |

Elevated temperatures during cyanation improve reaction rates but risk decomposition, necessitating strict thermal control.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides).

Major Products Formed

Reduction: 5-Methoxy-2-amino-4-(trifluoromethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Reduction Reactions : The nitro group can be reduced to an amino group using agents like hydrogen gas with palladium on carbon or tin(II) chloride. This transformation is crucial for developing compounds with enhanced biological activity.

- Substitution Reactions : The methoxy group can be substituted with other nucleophiles, leading to a variety of derivatives that may exhibit different properties and activities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Reduction | Hydrogen gas + Pd/C | 5-Methoxy-2-amino-4-(trifluoromethyl)benzonitrile |

| Substitution | Strong bases (e.g., NaH) + Nucleophiles | Various substituted derivatives |

Medicinal Chemistry Applications

Drug Discovery and Development

Research has indicated that this compound has potential applications in drug discovery. Its structural features make it a candidate for designing molecules with specific biological activities. For instance:

- Antimicrobial Activity : Compounds derived from this structure have shown promise in targeting resistant strains of bacteria, particularly in the development of new antibiotics against multidrug-resistant Gram-positive organisms .

- Cancer Research : The ability to modify the compound through various synthetic routes allows researchers to explore its efficacy against cancer cell lines. Studies have indicated that derivatives can be designed to enhance selectivity and potency against specific tumor types .

Industrial Applications

Material Science

In industrial settings, this compound is utilized in the production of specialized materials. Its properties lend themselves to applications in:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it suitable for various applications in coatings and adhesives.

- Fungicides : The compound serves as a precursor for synthesizing phenoxyphenyl ketones, which have demonstrated fungicidal activity. This application is particularly relevant in agricultural chemistry for developing effective crop protection agents .

Case Studies

-

Antimicrobial Agents Development

A study highlighted the synthesis of novel derivatives from this compound that exhibited significant activity against Mycobacterium tuberculosis. The derivatives were evaluated for their minimum inhibitory concentration (MIC), showing promising results that warrant further investigation into their therapeutic potential . -

Triazole Derivatives Synthesis

Research focused on converting this compound into substituted triazole compounds, which displayed notable fungicidal properties. This application illustrates the compound's versatility as a building block for developing agrochemicals with high efficacy against fungal pathogens .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile depends on its specific applicationFor example, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key benzonitrile derivatives with substituents in varying positions:

- Electronic Effects: The nitro group at position 2 in the target compound increases electron deficiency, enhancing reactivity in electrophilic substitutions. In contrast, 4-amino-2-(trifluoromethyl)benzonitrile () has an electron-donating amino group, making it more nucleophilic .

Biological Activity

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group and a methoxy substituent. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The biological activity of such compounds can be influenced by their structural features, making it essential to explore their pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A trifluoromethyl group (-CF₃), known for enhancing biological activity.

- A methoxy group (-OCH₃), which can influence solubility and metabolic stability.

- A nitrile group (-C≡N), which is often associated with improved pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. For instance, studies have shown that related compounds with similar structural features can inhibit cancer cell proliferation effectively. The incorporation of the trifluoromethyl group has been linked to increased interactions with biological targets, enhancing the overall efficacy of the compound .

Case Study:

A study on related benzonitrile derivatives demonstrated that modifications at the para position (similar to this compound) led to significant increases in cytotoxicity against human cancer cell lines. The IC₅₀ values for these compounds were significantly lower than their non-fluorinated counterparts, indicating a strong correlation between fluorination and biological activity .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 5 | A549 (Lung Cancer) |

| Related Compound B | 10 | MCF7 (Breast Cancer) |

Enzyme Inhibition

The trifluoromethyl group is known to enhance enzyme inhibition properties. For example, compounds with this substituent have been shown to inhibit various enzymes involved in cancer progression, such as farnesyltransferase and geranylgeranyltransferase. These enzymes are crucial for post-translational modifications of proteins that promote tumor growth and metastasis .

Research Findings:

In vitro studies revealed that the presence of the trifluoromethyl group in similar benzonitrile derivatives resulted in significant inhibition of target enzymes, with IC₅₀ values often below 1 µM . This suggests that this compound may possess similar inhibitory properties.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of compounds like this compound is crucial for their therapeutic effectiveness. The methoxy and nitrile groups can enhance solubility and metabolic stability, which are essential for achieving adequate bioavailability.

Key Observations:

Studies have shown that the incorporation of methoxy groups generally improves the solubility of compounds in physiological conditions, while nitriles contribute to better absorption and distribution profiles. For example, a related compound demonstrated a significant increase in solubility when compared to its non-methoxylated analogs .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: While direct synthetic data for this compound is limited, analogous nitrile derivatives suggest a multi-step approach:

Nitro Group Introduction : Electrophilic nitration of a methoxy-trifluoromethylbenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Cyanide Substitution : A palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or CuCN) to replace a halogen or boronate group at the para position .

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Variables :

- Catalyst choice (Pd vs. Cu) affects reaction efficiency.

- Solvent polarity (DMF vs. THF) influences nitro group stability during substitution .

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | |

| Cyanation | Pd(OAc)₂, Zn(CN)₂, DMF | 45–65% |

Q. How should researchers characterize the electronic effects of substituents in this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate electrostatic potential maps, highlighting the electron-withdrawing effects of the nitro and trifluoromethyl groups .

Key Insight : The nitro group directs electrophilic substitution to the meta position relative to itself, while the methoxy group competes for ortho/para orientation .

Advanced Research Questions

Q. What mechanistic challenges arise in nucleophilic substitution reactions involving the nitro and trifluoromethyl groups?

Methodological Answer:

- Steric vs. Electronic Effects : The trifluoromethyl group creates steric hindrance but stabilizes intermediates via inductive effects. For example, in SNAr reactions:

- Contradictions in Data : Some studies report higher reactivity with amines (e.g., NH₃/EtOH), while others note incomplete substitution due to steric blocking .

Q. Experimental Design :

Q. How can computational models predict the compound’s suitability as a pharmaceutical intermediate?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME assess:

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. The nitrile group may form hydrogen bonds with active-site residues .

Limitations : Computational predictions must be validated with in vitro assays (e.g., microsomal stability tests) due to potential discrepancies in nitro group reactivity .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

Q. How does the methoxy group influence photostability in UV-light-mediated reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.